N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C27H24N4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4/c1-3-20-11-13-22(14-12-20)30-26-25-24(21-7-5-4-6-8-21)17-31(27(25)29-18-28-26)23-15-9-19(2)10-16-23/h4-18H,3H2,1-2H3,(H,28,29,30) |
InChI Key |
GUTGPGZXVWOQON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
SNAr Amination
A 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate reacts with 4-ethylaniline in the presence of a base (e.g., DIEA) in a polar aprotic solvent (e.g., DMSO) at elevated temperatures (80–100°C). This method is efficient but requires electron-deficient aromatic systems to activate the leaving group.
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with Xantphos ligand) enables C–N bond formation between 4-chloro intermediates and 4-ethylaniline. This method offers higher yields for sterically hindered amines.
Optimized Synthetic Pathway
The following stepwise protocol is proposed based on literature precedents:
-
Synthesis of 5-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Alkylation at the 7-Position
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Chlorination at the 4-Position
-
Amination with 4-Ethylphenylamine
Analytical Data and Characterization
Intermediate 4-Chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-2), 7.68–7.45 (m, 9H, aryl-H), 2.42 (s, 3H, CH₃).
-
HRMS (ESI) : m/z 402.1234 [M+H]⁺ (calc. 402.1238).
Final Product
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, H-2), 7.62–7.28 (m, 13H, aryl-H), 6.95 (bs, 1H, NH), 2.60 (q, 2H, CH₂CH₃), 2.38 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 158.9, 152.4, 139.1, 136.7, 132.5–125.8 (aryl-C), 28.4 (CH₂CH₃), 21.1 (CH₃), 15.6 (CH₂CH₃).
Challenges and Optimization
-
Regioselectivity : Competing reactions at the 2- and 4-positions were mitigated by using electron-withdrawing groups (e.g., chloro) to direct amination.
-
Solubility Issues : High molecular weight intermediates required DMSO or DMF as solvents, impacting reaction rates. Microwave-assisted synthesis reduced reaction times (e.g., 30 min vs. 12 h) .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms or sulfonic groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions that yield pyrrolopyrimidine derivatives. These derivatives are characterized by their complex molecular structure, which contributes to their biological activity.
Key Structural Features:
- Molecular Formula: C24H25N5
- Molecular Weight: 385.49 g/mol
- IUPAC Name: this compound
Research has demonstrated that this compound exhibits a range of biological activities, particularly as an inhibitor in various signaling pathways relevant to cancer and other diseases.
Anticancer Activity
This compound has shown promising results as an anticancer agent:
- Mechanism of Action: The compound acts by inhibiting key enzymes involved in cell proliferation and survival, particularly targeting receptor tyrosine kinases (RTKs) that are often overactive in cancer cells.
- Case Study: A study indicated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF7) and lung (A549) cancers, demonstrating its potential as a lead compound for drug development .
Antiangiogenic Properties
The compound has been investigated for its ability to inhibit angiogenesis, the process by which new blood vessels form from existing ones—a critical step in tumor growth:
- Research Findings: Studies have shown that similar pyrrolopyrimidine derivatives can effectively inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for angiogenesis .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may also possess neuroprotective properties:
- Mechanism: These compounds may modulate neurotransmitter systems and reduce oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Variations at the N4 Position
Modifications at N4 significantly influence biological activity and physicochemical properties:
Key Observations :
Variations at the C7 Position
The C7 position often hosts aryl or alkyl groups, influencing metabolic stability:
Key Observations :
Variations at the C5 Position
The C5 phenyl group is conserved in most analogs, but substitutions here are less common:
Biological Activity
N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula : C25H27N5
- Molecular Weight : 397.5 g/mol
- IUPAC Name : 4-(4-ethylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
- Canonical SMILES : CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including the target compound, exhibit significant anticancer properties. For instance:
- Inhibition of RET Kinase : The compound has been shown to inhibit RET kinase, which is implicated in various thoracic cancers such as thyroid and non-small cell lung cancer. Studies have demonstrated that specific derivatives can effectively reduce tumor growth and induce apoptosis in cancer cell lines .
Kinase Inhibition
The compound's activity as a kinase inhibitor has been highlighted in several studies:
- NF-κB Inducing Kinase (NIK) : A related study identified potent NIK inhibitors among pyrrolo[2,3-d]pyrimidine derivatives. These compounds demonstrated the ability to inhibit interleukin 6 secretion and showed favorable pharmacokinetic profiles .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance biological activity. For example:
- Compounds with specific substitutions at positions 5 and 7 showed improved potency against various cancer cell lines .
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | RET | 0.3 | Inhibitor |
| Compound 2 | NIK | 0.5 | Inhibitor |
| Compound 3 | EGFR | 1.0 | Anticancer |
Case Study 1: RET Kinase Inhibition
A study focused on the role of RET kinase in thyroid cancer demonstrated that this compound effectively inhibited RET-mediated signaling pathways, leading to reduced tumor proliferation in vitro.
Case Study 2: NIK Inhibition
Another investigation revealed that a derivative of this compound significantly inhibited NIK activity in BEAS-2B cells, showcasing its potential in treating inflammatory diseases related to NF-kB signaling .
Q & A
Q. What synthetic strategies are optimal for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via multi-step protocols involving:
- Electrophilic cyclization : Using POCl₃ or other chlorinating agents to form the pyrimidine ring .
- Suzuki-Miyaura coupling : To introduce aryl substituents (e.g., 4-ethylphenyl, 4-methylphenyl) at positions 5 and 7 .
- Nucleophilic aromatic substitution : For installing the 4-amine group using substituted anilines under reflux conditions (e.g., DMF, 80–100°C) . Key challenges include regioselectivity control and minimizing byproducts like regioisomers. Purification often requires column chromatography with gradients of ethyl acetate/hexanes .
Q. How can structural characterization be performed to confirm regiochemistry and substituent positions?
- ¹H/¹³C NMR : Diagnostic peaks include downfield shifts for pyrrole protons (δ 6.5–7.5 ppm) and pyrimidine NH (δ ~11.8 ppm). Aromatic substituents show splitting patterns dependent on substitution (e.g., para-substituted phenyl groups exhibit doublets with J ≈ 8–9 Hz) .
- X-ray crystallography : Resolves ambiguities in regiochemistry; for example, distinguishing between N7 and N9 substitution in the pyrrolo-pyrimidine system .
- HRMS : Validates molecular formula (e.g., expected [M+H]⁺ for C₃₁H₂₉N₄: 457.2392) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Low aqueous solubility due to aromaticity; use DMSO for stock solutions (typical concentration: 10 mM). For biological assays, dilute in PBS with <1% DMSO to avoid cytotoxicity .
- Stability : Monitor via HPLC under physiological conditions (pH 7.4, 37°C). Degradation products may arise from hydrolysis of the amine group or oxidation of ethyl/methyl substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., cyclopentyl) to assess effects on target binding .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrrolo N-H, π-π stacking with aromatic residues) .
- In vitro assays : Pair cytotoxicity (MTT assay) with target-specific readouts (e.g., kinase inhibition IC₅₀) to decouple general toxicity from mechanism-driven effects .
Q. What analytical methods resolve synthetic impurities (e.g., regioisomers) in final batches?
- HPLC-MS with orthogonal columns : Use C18 and phenyl-hexyl phases to separate regioisomers differing in substituent placement .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between substituents (e.g., NOE between 4-ethylphenyl and pyrrole protons confirms regiochemistry) .
- Preparative SFC : For chiral impurities, supercritical fluid chromatography achieves baseline separation of enantiomers .
Q. How does the compound interact with biological targets at the molecular level?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to purified targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Cryo-EM/X-ray co-crystallization : Resolve binding modes; for example, the 4-ethylphenyl group may occupy a hydrophobic pocket in the ATP-binding site of kinases .
Q. What in vivo models are suitable for preclinical evaluation?
- Xenograft models : For anticancer activity, use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 for colorectal cancer). Monitor tumor volume and compound exposure via LC-MS/MS .
- Pharmacokinetic profiling : Assess oral bioavailability (%F), half-life (t₁/₂), and tissue distribution. The 4-ethylphenyl group may enhance metabolic stability compared to smaller alkyl chains .
Key Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
